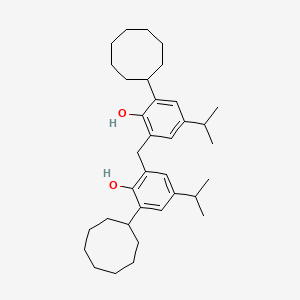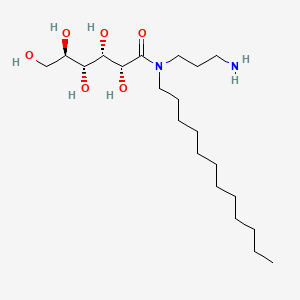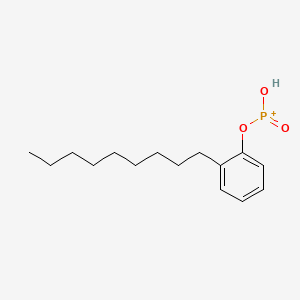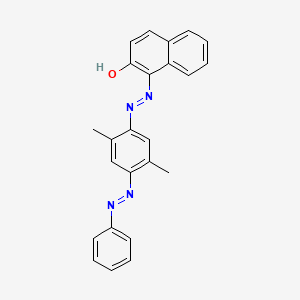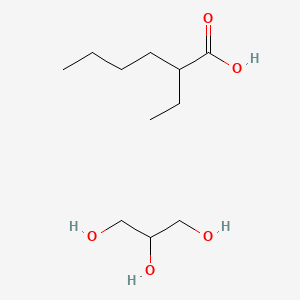![molecular formula C20H23Cl2N3 B12663293 1,1'-[(Phenylimino)diethylene]dipyridinium dichloride CAS No. 24447-83-4](/img/structure/B12663293.png)
1,1'-[(Phenylimino)diethylene]dipyridinium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride is a chemical compound with the molecular formula C20H23Cl2N3 and a molecular weight of 376.32 g/mol . It is known for its unique structure, which includes two pyridinium rings connected by a phenylimino group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride typically involves the reaction of N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline with hydrochloric acid . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Des Réactions Chimiques
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the pyridinium rings is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction may yield the corresponding amines.
Applications De Recherche Scientifique
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1’-[(Phenylimino)diethylene]dipyridinium dichloride can be compared with other similar compounds, such as:
1,1’-[(Phenylimino)diethylene]dipyridinium bromide: Similar structure but with bromide ions instead of chloride ions.
1,1’-[(Phenylimino)diethylene]dipyridinium sulfate: Contains sulfate ions instead of chloride ions.
1,1’-[(Phenylimino)diethylene]dipyridinium nitrate: Contains nitrate ions instead of chloride ions.
The uniqueness of 1,1’-[(Phenylimino)diethylene]dipyridinium dichloride lies in its specific chemical properties and reactivity, which make it suitable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
24447-83-4 |
|---|---|
Formule moléculaire |
C20H23Cl2N3 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
N,N-bis(2-pyridin-1-ium-1-ylethyl)aniline;dichloride |
InChI |
InChI=1S/C20H23N3.2ClH/c1-4-10-20(11-5-1)23(18-16-21-12-6-2-7-13-21)19-17-22-14-8-3-9-15-22;;/h1-15H,16-19H2;2*1H/q+2;;/p-2 |
Clé InChI |
XTXUAGNSSCJYIN-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)N(CC[N+]2=CC=CC=C2)CC[N+]3=CC=CC=C3.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


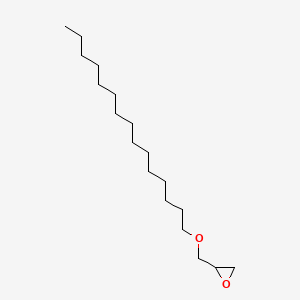
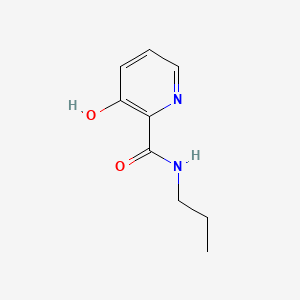

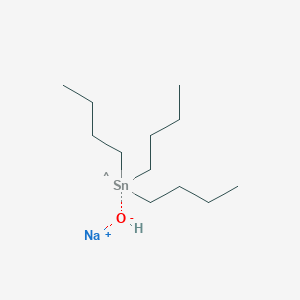
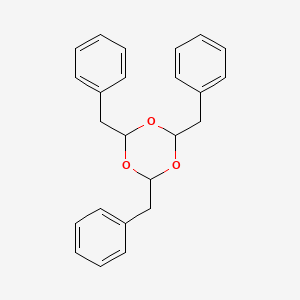
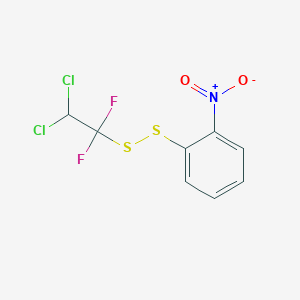
![N,N'-[Ethylenebis(iminoethylene)]bismyristamide](/img/structure/B12663241.png)
